molecular formula C18H17ClN2O3 B6105258 N'-(3-allyl-2-hydroxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide

N'-(3-allyl-2-hydroxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide

Cat. No. B6105258
M. Wt: 344.8 g/mol
InChI Key: IUNUJRMPYBPKPU-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(3-allyl-2-hydroxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide, also known as ACHA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ACHA belongs to the class of hydrazones, which are organic compounds that possess diverse biological activities.

Mechanism of Action

The mechanism of action of N'-(3-allyl-2-hydroxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide is not fully understood. However, it is believed that this compound exerts its biological activities by inhibiting the production of reactive oxygen species, which are known to cause cellular damage. This compound also inhibits the activity of certain enzymes that are involved in the inflammatory response, leading to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to possess several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. This compound also inhibits the activity of certain enzymes that are involved in the inflammatory response. Moreover, this compound has been found to possess significant antioxidant activity, which helps to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-(3-allyl-2-hydroxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide in lab experiments is its diverse biological activity. This compound has been shown to possess significant anti-inflammatory, antioxidant, and antimicrobial activities, making it a potential candidate for various therapeutic applications. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for research on N'-(3-allyl-2-hydroxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide. One of the areas that require further investigation is the mechanism of action of this compound. A better understanding of how this compound exerts its biological activities will help to identify potential therapeutic targets. Moreover, the use of this compound in combination with other drugs or compounds may enhance its therapeutic efficacy. Finally, the development of novel delivery systems for this compound may help to overcome its limited solubility in water and improve its bioavailability.
Conclusion:
In conclusion, this compound is a chemical compound that possesses diverse biological activities and has potential therapeutic applications. The synthesis of this compound involves the reaction of 3-allyl-2-hydroxybenzaldehyde and 2-(4-chlorophenoxy)acetic acid hydrazide in the presence of a catalyst. This compound has been extensively studied for its anti-inflammatory, antioxidant, and antimicrobial activities. Its mechanism of action is not fully understood, but it is believed to inhibit the production of reactive oxygen species and certain enzymes involved in the inflammatory response. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.

Synthesis Methods

The synthesis of N'-(3-allyl-2-hydroxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide involves the reaction of 3-allyl-2-hydroxybenzaldehyde and 2-(4-chlorophenoxy)acetic acid hydrazide in the presence of a catalyst. The resulting product is a yellow crystalline solid with a melting point of 220-222°C. The purity of the synthesized compound is confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

N'-(3-allyl-2-hydroxybenzylidene)-2-(4-chlorophenoxy)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess significant anti-inflammatory, antioxidant, and antimicrobial activities. This compound has been tested against various bacterial and fungal strains and has demonstrated promising results. Moreover, this compound has been found to be effective against cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-2-4-13-5-3-6-14(18(13)23)11-20-21-17(22)12-24-16-9-7-15(19)8-10-16/h2-3,5-11,23H,1,4,12H2,(H,21,22)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNUJRMPYBPKPU-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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